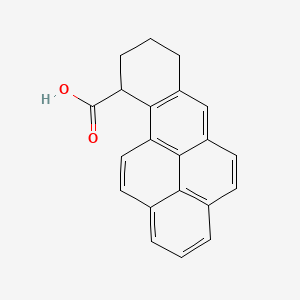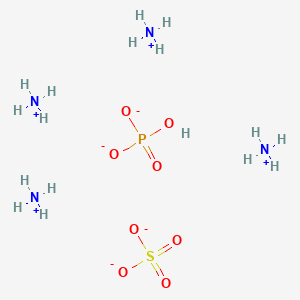
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and potential applications in various scientific fields. It is a derivative of benzopyrene, which is a well-known polycyclic aromatic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and cancer research.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to mutations and potential carcinogenic effects. It is also known to interact with enzymes and proteins, affecting various biochemical pathways.
Similar Compounds:
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: A benzopyrene derivative known for its mutagenic properties.
6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene: A nitro-substituted derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.
Propiedades
| 86803-22-7 | |
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydrobenzo[a]pyrene-10-carboxylic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17H,2,5-6H2,(H,22,23) |
Clave InChI |
BTSKMJQUPBUHHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





